molecular formula C12H9ClFN B1589574 [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- CAS No. 577954-86-0

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-

Cat. No. B1589574
M. Wt: 221.66 g/mol
InChI Key: QBVDQOUVCUSMQZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .


Synthesis Analysis

The synthesis of similar compounds often involves the use of strong electron-attracting groups and very strongly basic nucleophilic reagents . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature . Another method involves heating a polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be analyzed using various methods. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the geometry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be complex and varied. For instance, nucleophilic aromatic substitution reactions can occur, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be determined through various methods. For instance, the molecular weight of a similar compound, 3-Chloro-4’-fluoropropiophenone, is 186.611 Da . The bond strengths in fluorinated compounds increase with the degree of fluorination .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Summary of the Application: Biphenyl and dibenzofuran derivatives, including 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
  • Methods of Application or Experimental Procedures: These compounds were synthesized by Suzuki-coupling and demethylation reactions .
  • Results or Outcomes: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

Application 2: Synthesis of New Derivatives

  • Summary of the Application: Fluorinated biphenyl compounds, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, have been synthesized for various purposes .
  • Methods of Application or Experimental Procedures: The synthesis involved the addition of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride to the solution of 7-amino-4-methyl-2H-chromen-2-one in dichloromethane .
  • Results or Outcomes: The successful synthesis of the compound was reported .

Application 3: Biochemical Degradation

  • Summary of the Application: Fluorinated biphenyl compounds, such as 4-Fluorobiphenyl, undergo biochemical degradation in the presence of various mycorrhizal fungi .
  • Methods of Application or Experimental Procedures: The compound is exposed to various mycorrhizal fungi and allowed to degrade .
  • Results or Outcomes: The degradation process results in the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .

Application 4: Synthesis of Bio-functional Hybrid Compounds

  • Summary of the Application: The compound 2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been synthesized as a bio-functional hybrid compound .
  • Methods of Application or Experimental Procedures: The synthesis involved a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .
  • Results or Outcomes: The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Application 5: Optoelectronic Processes in Covalent Organic Frameworks

  • Summary of the Application: Tetraphenylethylene monomers and triazine moieties have been combined in a covalent organic framework (COF) for optoelectronic processes .
  • Methods of Application or Experimental Procedures: The COF was synthesized using 4′,4′′′,4′′′′′,4′′′′′′′-(1,2-ethenediylidene)tetrakis[1,1’-biphenyl]-4-carboxaldehyde and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine .
  • Results or Outcomes: The COF-based photodetectors exhibited high photoresponsivity .

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-4-fluoroaniline, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs .

Future Directions

The future directions for the study and application of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications are areas of ongoing research .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDQOUVCUSMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469254
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-

CAS RN

577954-86-0
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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